molecular formula C8H15N B13211347 Ethyl(prop-2-YN-1-YL)propylamine

Ethyl(prop-2-YN-1-YL)propylamine

Cat. No.: B13211347
M. Wt: 125.21 g/mol
InChI Key: FIEHPTKYIHGKBS-UHFFFAOYSA-N
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Description

Ethyl(prop-2-yn-1-yl)propylamine ( 1249048-04-1) is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 . It is classified as a tertiary amine featuring a propyl group, an ethyl group, and a critically important prop-2-yn-1-yl (propargyl) group attached to the nitrogen atom . The presence of the terminal alkyne in the propargyl moiety, as indicated by the SMILES notation C#CCN(CC)CC, makes this compound a valuable building block in synthetic organic chemistry . It is primarily used in research applications, such as serving as a precursor in click chemistry reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole derivatives . Furthermore, compounds containing the propargylamine functional group are of significant interest in medicinal chemistry and materials science research due to their potential biological activities and utility in polymer synthesis . Researchers utilize this amine in the development and study of novel molecular structures, where it can act as a ligand or a synthetic intermediate. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-ethyl-N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h1H,5-8H2,2-3H3

InChI Key

FIEHPTKYIHGKBS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CC#C

Origin of Product

United States

Synthetic Methodologies for Ethyl Prop 2 Yn 1 Yl Propylamine and Analogous Structures

Direct Alkylation Approaches for Tertiary Amine Synthesis

Direct alkylation is a classical and straightforward method for the synthesis of amines. libretexts.orgyoutube.com This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide, leading to the formation of a new carbon-nitrogen bond. In the context of synthesizing ethyl(prop-2-yn-1-yl)propylamine, this can be achieved by introducing the propargyl, ethyl, or propyl groups sequentially onto a nitrogen atom.

Propargylation Strategies

The introduction of the prop-2-yn-1-yl group, a key structural feature of the target molecule, is a critical step. This is commonly achieved by reacting a suitable secondary amine with a propargyl halide, such as propargyl bromide or chloride. For the synthesis of this compound, this would involve the reaction of ethylpropylamine with a propargyl halide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon atom of the propargyl halide, displacing the halide ion. The presence of a base is often required to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

A representative reaction is the synthesis of 1-(prop-2-yn-1-yl)piperidine, where piperidine (B6355638) is reacted with propargyl bromide. A similar strategy can be envisioned for the synthesis of this compound.

Alkylation with Ethyl and Propyl Moieties

Alternatively, the synthesis can commence from propargylamine (B41283), which is commercially available. sigmaaldrich.com The sequential alkylation of propargylamine with an ethyl halide and a propyl halide, or vice versa, can lead to the formation of the desired tertiary amine. However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. youtube.comyoutube.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired tertiary amine. The reactivity of the alkyl halides (iodide > bromide > chloride) and the nature of the solvent also play important roles in the outcome of the reaction.

Reductive Amination Routes

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comyoutube.comorganic-chemistry.org This two-step, often one-pot, process involves the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the iminium ion to the corresponding amine.

To synthesize this compound, two primary reductive amination pathways can be considered:

Reaction of Ethylpropylamine with Propionaldehyde (B47417): In this route, ethylpropylamine is reacted with propionaldehyde to form an iminium ion, which is then reduced to yield this compound.

Reaction of Ethyl(prop-2-yn-1-yl)amine with Propionaldehyde: This pathway involves the reaction of N-ethylpropargylamine with propionaldehyde, followed by reduction. uni.lu

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for the efficient formation of the iminium ion before reduction. A German patent describes the production of ethyl-propylamine by reacting ethylamine (B1201723) with propionaldehyde and subsequent catalytic hydrogenation of the resulting imine. google.com

Multicomponent Reaction Pathways to Propargylamines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govwikipedia.orgrsc.org The most prominent MCR for the synthesis of propargylamines is the A³ coupling reaction (Aldehyde-Alkyne-Amine). wikipedia.orgencyclopedia.pubrsc.org

The A³ coupling reaction involves the condensation of an aldehyde, an alkyne, and an amine in the presence of a catalyst to afford a propargylamine. rsc.orgwikipedia.org For the synthesis of this compound, this would entail the reaction of propionaldehyde, acetylene (B1199291) (as the alkyne component), and ethylamine. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. wikipedia.orgmdpi.com This methodology is highly versatile and has been employed in the synthesis of a wide array of propargylamines. rsc.orgrsc.org

Catalytic Approaches in Propargyl Amine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of propargylamines has greatly benefited from the development of various catalytic systems, particularly those based on transition metals.

Transition-Metal Catalysis in Carbon-Nitrogen Bond Formation

Transition metals are extensively used to catalyze the formation of carbon-nitrogen bonds in the synthesis of propargylamines, most notably in the A³ coupling reaction. rsc.orgacs.org

Copper Catalysis: Copper salts, particularly copper(I) halides like CuBr or CuI, are among the most common and effective catalysts for the A³ coupling. encyclopedia.pubencyclopedia.pub They facilitate the activation of the terminal alkyne to form a copper acetylide, which is the key nucleophile in the reaction. mdpi.com Copper-catalyzed A³ couplings can often be carried out under mild conditions and have been successfully applied to a broad range of substrates. nih.govrsc.org

Gold and Silver Catalysis: Gold and silver catalysts have also emerged as powerful tools for propargylamine synthesis. encyclopedia.pubencyclopedia.pub Gold catalysts, such as HAuCl₄·3H₂O, have been shown to be highly effective in one-pot multicomponent syntheses starting from alcohols, which are oxidized in situ to aldehydes before undergoing the A³ coupling. mdpi.com Silver catalysts, like AgI, have also been employed, particularly in aqueous media. encyclopedia.puborganic-chemistry.org

Other Transition Metals: While copper, gold, and silver are the most prevalent, other transition metals like ruthenium have also been used, sometimes in combination with copper. encyclopedia.pubencyclopedia.pubnih.gov These catalytic systems offer alternative reactivity and selectivity profiles. The choice of catalyst can significantly influence the reaction efficiency and substrate scope.

Interactive Data Table: Comparison of Synthetic Methodologies

Synthetic MethodologyKey ReactantsCatalyst/Reagent ExamplesKey IntermediatesAdvantagesDisadvantages
Direct Alkylation Secondary Amine, Propargyl HalideBase (e.g., K₂CO₃, Et₃N)-Straightforward, simple procedure.Potential for over-alkylation, formation of quaternary salts.
Reductive Amination Amine, AldehydeNaBH₃CN, NaBH(OAc)₃, H₂/CatalystIminium IonHigh yields, good functional group tolerance, controlled alkylation.Requires a suitable carbonyl compound and reducing agent.
A³ Multicomponent Reaction Aldehyde, Alkyne, AmineCuBr, AgI, HAuCl₄Metal Acetylide, Iminium IonAtom economical, high convergence, builds complexity quickly.Requires a catalyst, may have limitations with certain substrates.
Transition-Metal Catalysis Varies (often for A³ coupling)Cu(I), Au(III), Ag(I), Ru(III)Metal-alkyne complexHigh efficiency, mild reaction conditions, broad substrate scope.Catalyst cost and removal can be a concern.

Photoinduced Catalysis for Amination Reactions

The use of visible light as a clean and renewable energy source has paved the way for novel photocatalytic methods in organic synthesis. These techniques offer mild reaction conditions, often at room temperature, providing a sustainable alternative to traditional, energy-intensive thermal methods. rsc.orgresearchgate.net For the synthesis of propargylamines, photoinduced catalysis has been successfully applied, primarily through multicomponent coupling reactions.

One prominent approach involves merging photoredox catalysis with copper catalysis for the decarboxylative alkynylation of α-amino acid derivatives with terminal alkynes. organic-chemistry.org This dual catalytic system, often employing a ruthenium-based photosensitizer like [Ru(bpy)₃]Cl₂ and a copper(I) salt, enables the efficient formation of propargylamines at ambient temperatures. organic-chemistry.org The reaction proceeds through the generation of radical intermediates under visible light irradiation, showcasing high efficiency and broad substrate applicability. organic-chemistry.org

Metal-free photocatalytic systems have also been developed. For instance, 9,10-dicyanoanthracene (B74266) (DCA) can act as a photoredox catalyst for the decarboxylative alkynylation of various α-amino acids with ethynyltrimethylsilane, again proceeding under mild, visible-light-induced conditions. organic-chemistry.org Another strategy involves the A³ (aldehyde, alkyne, amine) or AHA (amine, haloalkane, alkyne) coupling reactions under photocatalytic conditions. Research has shown that a mesoporous Au/Fe₂O₃ catalyst can effectively facilitate the AHA coupling of amines, haloalkanes, and alkynes under visible light. univ-temouchent.edu.dz The light activates the gold nanoparticles, leading to the formation of radical intermediates from the haloalkane, which then participate in the coupling cascade to yield the desired propargylamine. univ-temouchent.edu.dz This photocatalytic method has been shown to be more efficient than the corresponding thermal reaction. univ-temouchent.edu.dz

The development of these photoinduced methods represents a significant step forward, harnessing light energy to drive complex chemical transformations under gentle and more sustainable conditions. sioc-journal.cn

Table 1: Selected Photoinduced Syntheses of Propargylamine Analogs

Catalyst SystemReaction TypeKey FeaturesReference
[Ru(bpy)₃]Cl₂ / CuIDecarboxylative AlkynylationMild room temperature conditions; dual catalysis. organic-chemistry.org
9,10-Dicyanoanthracene (DCA)Metal-Free Decarboxylative AlkynylationAvoids transition metal catalysts; operates at room temperature. organic-chemistry.org
Mesoporous Au/Fe₂O₃AHA (Amine-Haloalkane-Alkyne) CouplingHeterogeneous catalyst activated by visible light; stable for reuse. univ-temouchent.edu.dz
TiO₂-PANI-AuNPsA³ (Aldehyde-Alkyne-Amine) CouplingPhotocatalytic activation of the catalyst at 25 °C. univ-temouchent.edu.dz

Ultrasound-Promoted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for process intensification. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates.

For the synthesis of propargylamines, ultrasound irradiation has been effectively applied to the classic A³ coupling reaction. Studies have demonstrated that using an ultrasonic bath for the addition of metal acetylides to in situ generated imines can lead to good to excellent yields of propargylamines. univ-temouchent.edu.dz This process is often catalyzed by copper(I) iodide (CuI) and can be efficiently conducted in water at ambient temperature, offering a significant advantage over traditional methods that require heating. univ-temouchent.edu.dz

The benefits of sonication are particularly evident when compared directly with conventional thermal heating and microwave irradiation. In a study on the synthesis of N-propargylic β-enaminones, ultrasound irradiation consistently provided the best results, achieving good to excellent yields (70-93%) in significantly shorter reaction times. organic-chemistry.orgnih.gov The use of ultrasound can facilitate higher product yields than other methods and is considered a green and pharmaceutical chemistry tool. univ-temouchent.edu.dz This efficiency gain is a hallmark of ultrasound-assisted synthesis, making it an attractive methodology for the rapid and efficient production of complex molecules. sioc-journal.cn

Table 2: Comparison of Synthesis Methods for N-propargylic β-enaminones

Activation MethodTypical Reaction TimeYieldKey AdvantageReference
Ultrasound (US)15 min70-93%Fastest method, high yields. organic-chemistry.orgnih.gov
Microwave (MW)VariableLower than USFaster than thermal heating. organic-chemistry.orgnih.gov
Thermal Heating (TH)20 minLower than USConventional method. organic-chemistry.org

Green Chemistry Considerations in Propargylamine Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of propargylamines has been a fertile ground for the application of these principles.

A primary focus has been the replacement of volatile organic solvents (VOCs). Many modern propargylamine syntheses, including the A³ coupling, have been successfully adapted to run in water, the most environmentally benign solvent. rsc.org Gold-catalyzed A³ couplings, for example, proceed cleanly in water with high efficiency, whereas using organic solvents often leads to lower conversions and more byproducts. rsc.org An even greener alternative is the use of solvent-free reaction conditions. rsc.org These reactions, often facilitated by techniques like ball milling or simply heating the neat reactants, minimize solvent waste entirely. rsc.org Copper-catalyzed solvent-free A³ couplings have been extensively reported, providing moderate to excellent yields of propargylamines. rsc.org

Catalyst choice is another cornerstone of green propargylamine synthesis. The ideal catalyst is efficient, non-toxic, and reusable. Copper, being abundant and less toxic than many other transition metals, is a popular choice. rsc.org To enhance sustainability, these catalysts are often immobilized on solid supports. Heterogeneous catalysts, such as copper nanoparticles supported on titanium dioxide (TiO₂), zeolite, or magnetite, have been developed. rsc.org These supported catalysts are easily separated from the reaction mixture by filtration and can be reused for multiple reaction cycles without a significant loss of activity, which is both economically and environmentally advantageous. rsc.org

Furthermore, the prevalence of multicomponent reactions (MCRs) like the A³ and KA² (ketone, alkyne, amine) couplings in propargylamine synthesis is itself a green feature. rsc.org MCRs are highly atom-economical, as they combine three or more reactants into a single product in one pot, generating minimal waste (often only water as a byproduct). rsc.orgrsc.org The convergence of benign solvents, reusable catalysts, alternative energy sources, and atom-economical reaction designs highlights the significant strides made toward the sustainable synthesis of propargylamines.

Chemical Reactivity and Transformation Studies of Ethyl Prop 2 Yn 1 Yl Propylamine

Alkyne Functional Group Reactivity

The terminal alkyne, characterized by its carbon-carbon triple bond, is a hub of high electron density, making it susceptible to a variety of addition and coupling reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and mild reaction conditions. rsc.orgrsc.org This reaction involves the [3+2] cycloaddition of a terminal alkyne and an organic azide (B81097), regioselectively yielding 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org For Ethyl(prop-2-yn-1-yl)propylamine, the propargyl group serves as an excellent substrate for this transformation. nih.gov

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), or directly from a copper(I) salt (e.g., CuI). organic-chemistry.orgnih.gov The presence of a ligand, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can accelerate the reaction and protect the catalyst from oxidation. nih.gov The reaction proceeds well in a variety of solvents, including aqueous media, which makes it suitable for biological applications. nih.govmdpi.com The high functional group tolerance means that the amine group of this compound typically does not interfere with the reaction. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for CuAAC Reactions with Propargylamines

Azide Partner Copper Source (mol%) Ligand/Additive Solvent Temperature Yield Reference
1-Azidotetradecane CuSO₄ (10) AMTC (20 mol%), Sodium Ascorbate (10 mol%) Dichloromethane:Water (9:1 v/v) 30°C 46% mdpi.com
Azidothymidine CuSO₄ (10) AMTC (20 mol%), Sodium Ascorbate (10 mol%) Dichloromethane:Water (9:1 v/v) 30°C Low mdpi.com
Aryl Azides CuI N-alkylimidazoles Water Room Temp. High mdpi.com
Benzyl Azide CuI (1) L-proline Glycerol Room Temp. 98% mdpi.com
Phenyl Azide CuI (1) None Water 80°C 95% mdpi.com

Beyond the widely used CuAAC, the alkyne functionality can participate in other cycloaddition reactions. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, which is a significant drawback compared to the catalyzed version. organic-chemistry.org

Metal-free cycloaddition reactions have also been developed, often employing highly strained alkynes like cyclooctynes to achieve high reaction rates without a metal catalyst. nih.gov Another class of cycloaddition is the tetrazine-olefin reaction, which offers an alternative bioorthogonal ligation strategy. nih.gov While not directly involving the alkyne of this compound, these reactions highlight the broader context of click chemistry. The alkyne could also potentially act as a dienophile in Diels-Alder reactions with a suitable diene, although this is less common for simple alkynes compared to those activated by electron-withdrawing groups.

The alkyne triple bond can undergo hydration reactions, typically catalyzed by acid or metal salts, to form carbonyl compounds. For a terminal alkyne like that in this compound, hydration would follow Markovnikov's rule to yield a methyl ketone after tautomerization of the initial enol intermediate.

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This can occur in an intramolecular fashion if the amine is part of the same molecule and can form a stable ring structure. For example, N-(prop-2-yn-1-yl)pyridin-2-amines have been shown to undergo silver-catalyzed cycloisomerization to form substituted imidazo[1,2-a]pyridines. researchgate.net This suggests that derivatives of this compound could potentially undergo similar metal-catalyzed intramolecular hydroamination reactions to generate heterocyclic systems.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, and it is carried out in the presence of a base, such as an amine, which also can serve as the solvent. wikipedia.orgorganic-chemistry.org

This compound can serve as the alkyne component in a Sonogashira coupling, allowing for the attachment of various aryl or vinyl groups to the propargyl moiety. The reaction conditions are generally mild, often performed at room temperature, and tolerate a wide range of functional groups. wikipedia.org This versatility makes the Sonogashira coupling a key tool for elaborating the structure of molecules containing the propargylamine (B41283) scaffold.

Table 2: Typical Reaction Conditions for Sonogashira Coupling

Catalyst System Base Solvent Temperature Key Features Reference(s)
Pd(PPh₃)₂Cl₂, CuI Triethylamine Triethylamine Room Temp. Classic conditions, base acts as solvent. wikipedia.orgscispace.com
Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI Diethylamine DMF / Ether Room Temp. Versatile for aryl bromides. wikipedia.orgorganic-chemistry.org
Pd(OAc)₂, PPh₃, CuI Piperidine (B6355638), K₂CO₃ DMF 100°C Effective for various substrates. wikipedia.org
NiCl₂(PCy₃)₂, CuI Amine Base N/A Room Temp. Nickel-catalyzed variant for non-activated alkyl halides. wikipedia.org
Au/CeO₂ Amine Base N/A N/A Heterogeneous gold catalyst. wikipedia.org

Amine Functional Group Reactivity

The secondary amine in this compound is a nucleophilic and basic center, enabling reactions such as alkylation, acylation, and salt formation.

The nitrogen atom of the amine can be successively alkylated to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. The direct conversion of a secondary or tertiary amine to a quaternary ammonium salt by reaction with an alkylating agent is known as the Menschutkin reaction. nih.gov This Sɴ2 reaction involves the nucleophilic attack of the amine on an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation with the halide as the counter-ion. nih.gov

The reactivity in quaternization depends on the nature of the alkylating agent and the reaction conditions. Various alkyl halides can be used, and the reaction can be performed neat or in a solvent. The resulting quaternary ammonium salts have applications as phase-transfer catalysts and antimicrobial agents. nih.gov

Table 3: Conditions and Reagents for Amine Quaternization

Amine Type Alkylating Agent Solvent Temperature Product Reference(s)
Tertiary Amine Alkyl Halide Chloroform 50-55°C Quaternary Ammonium Halide Salt nih.gov
Tertiary Amine Benzyl Alcohol / Strong Acid Salt None (Direct Reaction) N/A Quaternary Ammonium Salt google.com
Tertiary Amine Dimethyl Carbonate / Sulfuric Acid None (One-pot) 60-85°C Quaternary Ammonium Methylsulfate google.com

Derivatization for Advanced Chemical Transformations

The this compound molecule offers two primary sites for derivatization: the nitrogen atom and the propargyl group. These modifications can be used to tune the molecule's steric and electronic properties, or to introduce new functionalities for more complex chemical transformations.

The tertiary amine can be quaternized by reaction with alkyl halides, forming quaternary ammonium salts. This transformation alters the molecule's solubility and can be used to introduce a positive charge, which may influence subsequent reactions.

The terminal alkyne is a versatile functional group for derivatization. For instance, it can undergo Sonogashira coupling with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form more complex internal alkynes. Another common derivatization is the Glaser coupling, which involves the oxidative coupling of the terminal alkyne to form a symmetrical 1,3-diyne.

Furthermore, the propargyl group can be functionalized through reactions such as the Mannich reaction, where it reacts with an aldehyde and a secondary amine to yield a more substituted propargylamine derivative. While this compound is already a tertiary amine, the principle of adding functionality via the active methylene (B1212753) group adjacent to the alkyne can be applied.

A key derivatization strategy for propargylamines involves their conversion into various amides or carbamates, which can then be used in a range of cyclization and addition reactions. For example, reaction with acyl chlorides or acid anhydrides would yield the corresponding N-acyl-N-propargylamides, although in the case of a tertiary amine like this compound, this would involve cleavage of one of the N-alkyl bonds, a less common transformation under standard acylation conditions. A more direct derivatization of the amine functionality in tertiary propargylamines can be achieved through C-H activation at the α-carbon of the alkyl groups, leading to the introduction of new substituents.

Derivatization Type Reagents and Conditions Product Type Potential Applications
QuaternizationAlkyl halide (e.g., CH₃I)Quaternary ammonium saltPhase-transfer catalysis, ionic liquids
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, baseInternal alkyneSynthesis of complex organic molecules
Glaser CouplingOxidizing agent (e.g., CuCl, O₂)1,3-DiynePolymer and materials science
C-H Activation/AlkynylationLewis acid (e.g., B(C₆F₅)₃), Cu catalyst, alkynylating agentα-Alkynylated amineLate-stage functionalization of complex amines nih.gov

Tandem and Cascade Reactions Involving Propargyl and Amine Moieties

The dual functionality of this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bonds are formed in a single operation. These reactions are highly efficient and lead to the rapid construction of complex molecular architectures, particularly nitrogen-containing heterocycles. nih.gov

One of the most prominent examples is the A³ (aldehyde-alkyne-amine) coupling reaction. While this typically involves a primary or secondary amine, variations for tertiary amines have been developed. In such cases, the tertiary propargylamine can react with an aldehyde and another nucleophile in a multicomponent reaction.

A significant area of research involves the cyclization of propargylamines to form five- and six-membered rings. For instance, N,N-dialkylpropargylamines can undergo intramolecular cyclization or participate in intermolecular cycloadditions. Gold and other transition metals are often used to catalyze these transformations. rsc.org For example, gold-catalyzed intramolecular hydroamination or cycloisomerization can lead to the formation of various heterocyclic structures.

Visible-light-induced cascade reactions have also been developed for N-propargylamines. For example, a cascade acylation/cyclization/aromatization sequence involving N-propargyl aromatic amines and acyl oxime esters has been used to synthesize 3-acylated quinolines. mdpi.com While the substrate in this case is an N-aryl propargylamine, similar reactivity could be envisioned for N,N-dialkylpropargylamines under appropriate conditions.

The reaction of secondary propargylamines with heteroallenes like carbon dioxide or isocyanates, followed by cyclization, is a well-established route to oxazolidinones and other heterocycles. researchgate.net The tertiary nature of this compound would influence the initial nucleophilic attack and subsequent cyclization pathways.

Reaction Type Catalyst/Reagents Product Reference
Gold-Catalyzed CascadeAu catalyst, imine, propargylamineSubstituted pyrazines rsc.org
Visible-Light-Induced CascadeEosin Y, acyl oxime ester3-Acylated quinolines mdpi.com
Tandem Cyclization/Radical AdditionCopper catalyst, CO₂Functionalized cyclic carbamates nih.gov
Metal-Free Cascade AnnulationAmidinePolysubstituted imidazoles nih.gov

Stereochemical Aspects of Propargylamine Transformations

The stereochemistry of reactions involving propargylamines is a critical aspect, particularly in the synthesis of chiral molecules. While this compound is itself achiral, reactions at the propargyl unit or the α-carbons of the ethyl and propyl groups can generate new stereocenters.

The synthesis of enantiomerically enriched propargylamines is often a starting point for the stereoselective synthesis of more complex targets. This can be achieved through asymmetric A³ coupling reactions using chiral catalysts. Although typically applied to primary and secondary amines, the development of analogous methods for tertiary amines is an active area of research.

Once a chiral propargylamine is obtained, the stereocenter can direct the stereochemical outcome of subsequent transformations. For example, in cyclization reactions, the existing stereocenter can induce diastereoselectivity in the formation of new rings.

The stereoselective synthesis of aminovinyloxazolidinones has been achieved through the silver-catalyzed carboxylative cyclization of propargylamines. The geometry of the resulting vinyl group was found to be dependent on the reaction mechanism, highlighting the subtle factors that can control stereoselectivity.

Furthermore, the direct C-H activation of N-alkylamines to form propargylamines can be performed stereoselectively. nih.gov By using a suitable chiral ligand in combination with a copper catalyst, high levels of enantio- and diastereoselectivity have been achieved in the conversion of N-alkylamines to α-alkynylamines. This methodology could potentially be applied to the synthesis of chiral derivatives of this compound.

Reaction Catalyst/Reagent Stereochemical Outcome Reference
Asymmetric A³ CouplingChiral catalystEnantiomerically enriched propargylamines
Carboxylative CyclizationSilver catalystStereoselective formation of aminovinyloxazolidinones
Stereoselective C-H AlkynylationB(C₆F₅)₃, Cu catalyst, chiral ligandHigh enantio- and diastereoselectivity nih.gov
Intramolecular CyclizationChiral propargylamine substrateDiastereoselective formation of heterocyclic productsGeneral Principle

Advanced Spectroscopic Characterization Techniques for Ethyl Prop 2 Yn 1 Yl Propylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

In the ¹H NMR spectrum of Ethyl(prop-2-yn-1-yl)propylamine, distinct signals corresponding to the different proton environments are expected. The integration of these signals provides the ratio of protons in each unique environment.

The expected chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the triple bond. The protons on the carbons adjacent to the nitrogen (the α-protons of the ethyl and propyl groups, and the methylene (B1212753) protons of the propargyl group) will be deshielded and thus appear at a lower field (higher ppm value) compared to the other alkyl protons.

Based on analogous structures like N-ethylpropylamine and other amines, the following table outlines the predicted ¹H NMR spectral data. chemicalbook.comdocbrown.info

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
CH₃ (ethyl)0.9 - 1.2Triplet (t)3H
CH₂ (ethyl)2.5 - 2.8Quartet (q)2H
CH₃ (propyl)0.8 - 1.1Triplet (t)3H
CH₂ (propyl, β to N)1.4 - 1.7Sextet (sxt)2H
CH₂ (propyl, α to N)2.4 - 2.7Triplet (t)2H
C≡CH (alkynyl)2.2 - 2.4Triplet (t)1H
CH₂ (propargyl)3.2 - 3.5Doublet (d)2H
NH (amine)0.5 - 2.0 (broad)Singlet (s)1H

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons attached to the nitrogen atom and the sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts.

Carbon Assignment Expected Chemical Shift (ppm)
CH₃ (ethyl)11 - 15
CH₂ (ethyl)45 - 50
CH₃ (propyl)10 - 14
CH₂ (propyl, β to N)20 - 25
CH₂ (propyl, α to N)50 - 55
C ≡CH (alkynyl)80 - 85
C≡C H (alkynyl)70 - 75
CH₂ (propargyl)35 - 40

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the CH₃ and CH₂ protons of the ethyl group, and similarly for the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its structural elucidation. The nominal molecular weight of this compound is 125.22 g/mol .

The fragmentation of secondary amines in MS often involves α-cleavage, where the bond between the α-carbon and the rest of the alkyl chain breaks, leading to the formation of a stable iminium ion. For this compound, several characteristic fragmentation pathways are expected.

m/z Value Possible Fragment Ion Fragmentation Pathway
125[M]⁺Molecular ion
110[M - CH₃]⁺Loss of a methyl radical from the propyl group
96[M - C₂H₅]⁺Loss of an ethyl radical
84[M - C₃H₅]⁺Loss of a propargyl radical
70[CH₂=N⁺(CH₂CH₃)(CH₂CH₂CH₃)]α-cleavage with loss of a propargyl radical
56[CH₂=N⁺(CH₂CH₃)(C≡CH)]α-cleavage with loss of a propyl radical

Note: The relative abundances of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and amine functional groups.

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3300 (sharp, weak to medium)≡C-H stretchTerminal Alkyne
~2120 (sharp, weak)C≡C stretchAlkyne
3300-3500 (broad, weak)N-H stretchSecondary Amine
2850-2960C-H stretchAlkyl groups
1450-1470C-H bendAlkyl groups
1000-1250C-N stretchAmine

The presence of the sharp peak around 3300 cm⁻¹ for the ≡C-H stretch and the weak band around 2120 cm⁻¹ for the C≡C stretch would be definitive for the propargyl group. docbrown.infodocbrown.info The broad N-H stretch of the secondary amine might be weak and could be obscured by other peaks. docbrown.infodocbrown.info

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

This compound is a chiral molecule as the nitrogen atom is a stereocenter, being attached to four different groups (a lone pair, an ethyl group, a propyl group, and a propargyl group). However, simple acyclic amines often undergo rapid pyramidal inversion at room temperature, which can lead to racemization, making the separation of enantiomers challenging. youtube.com If the enantiomers could be resolved or if the synthesis is stereoselective, chiroptical spectroscopy techniques would be essential for determining the enantiomeric excess (ee).

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. mtroyal.ca These methods include:

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For secondary amines, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR spectroscopy to determine the enantiomeric excess. nih.gov For instance, the formation of diastereomeric salts with a chiral acid can lead to separable signals in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov While direct chiroptical measurements on this compound have not been reported in the provided search results, these techniques represent the standard approach for such a determination. mtroyal.casigmaaldrich.com

Computational Chemistry and Mechanistic Investigations of Ethyl Prop 2 Yn 1 Yl Propylamine

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. For molecules like Ethyl(prop-2-yn-1-yl)propylamine, DFT can elucidate the mechanisms of reactions central to their synthesis or biological activity, such as the A³ coupling (aldehyde-alkyne-amine) reaction or their inactivation of enzymes like monoamine oxidase (MAO).

DFT calculations can determine the favorability of different reaction pathways. For instance, in the context of amide bond cleavage on ruthenium surfaces, DFT has been used to compare a direct cleavage mechanism against a hydrogen-induced mechanism, finding the direct pathway to be energetically favored. qub.ac.uk This is achieved by locating the transition state (TS) for each proposed step and calculating the activation energy barrier. A lower energy barrier indicates a kinetically more favorable pathway. The choice of the functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining accurate results that correlate well with experimental data. youtube.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Propargylamine (B41283) Reaction Step This table illustrates typical data obtained from a DFT study on a reaction involving a propargylamine. The values are representative.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSeparated amine and electrophile0.0
TS1First Transition State+15.2
IntermediateCovalently-bound intermediate-5.7
TS2Second Transition State+10.8
ProductsFinal Reaction Products-12.4

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. nih.gov By analyzing this trajectory, researchers can identify the most stable, low-energy conformations and the dynamics of transitions between them. Key parameters analyzed include dihedral angle distributions, radius of gyration (a measure of molecular compactness), and root-mean-square deviation (RMSD) to assess structural stability. These simulations can reveal the intrinsic preference of molecular fragments for specific secondary structures, such as helical or folded conformations. nih.gov

Table 2: Representative Conformational Analysis Data for this compound from MD Simulation This table presents a simplified output from a conformational search, ranking conformers by their predicted stability.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298KKey Dihedral Angle (N-C-C-C)
Conf-010.0045.2178.5° (anti)
Conf-020.8521.0-65.2° (gauche)
Conf-030.8820.168.3° (gauche)
Conf-042.103.585.1°

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Propargylamines

Quantitative Structure-Activity Relationship (QSAR) studies are regression or classification models that relate the chemical structures of a series of compounds to their biological activity. These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. Propargylamines are well-known inhibitors of monoamine oxidase (MAO), and QSAR has been applied to understand the structural requirements for potent inhibition. nih.govacs.org

A QSAR model is built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., Hammett constants), and 3D properties (e.g., van der Waals surface area). nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to create a mathematical equation linking these descriptors to the observed activity (e.g., IC₅₀). nih.gov Successful QSAR models for MAO inhibitors have shown that factors like electron-withdrawing groups on aromatic rings can increase potency. nih.gov

Table 3: Example of a QSAR Model for MAO-B Inhibition by Propargylamine Derivatives This table illustrates a hypothetical linear QSAR equation and the significance of its descriptors.

DescriptorDescriptionCoefficientp-valueInterpretation
cLogPHydrophobicity+0.45<0.01Increased hydrophobicity correlates with higher activity.
HOMOHighest Occupied Molecular Orbital Energy-1.20<0.01Higher HOMO energy (more easily oxidized) correlates with lower activity.
V_surfvan der Waals Surface Area+0.020.03Increased molecular size correlates with higher activity.
N_rot_bondsNumber of Rotatable Bonds-0.150.05Increased flexibility correlates with lower activity.
Model Statistics: r² = 0.88, q² = 0.75

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic features of molecules, which can be used to confirm or predict the structure of a synthesized compound. Methods based on Density Functional Theory (DFT) can accurately calculate the parameters that underlie various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. aiche.org

For ¹H and ¹³C NMR spectroscopy, computational models can predict chemical shifts by calculating the magnetic shielding tensor for each nucleus. These predictions, when compared to experimental spectra, are crucial for structural elucidation. github.io Similarly, IR spectra can be simulated by calculating the vibrational frequencies and intensities of a molecule's normal modes. For this compound, key predicted absorptions would include the N-H stretch, the alkyne C≡C and ≡C-H stretches, and various C-H and C-N stretching and bending modes. libretexts.org The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included. github.io

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound

Spectroscopic FeatureFunctional GroupPredicted Value (Computational)Typical Experimental Range
IR Frequency (cm⁻¹)N-H Stretch (secondary amine)33453300-3500 (weak, sharp)
IR Frequency (cm⁻¹)C≡C Stretch (terminal alkyne)21252100-2140 (weak, sharp)
IR Frequency (cm⁻¹)≡C-H Stretch (terminal alkyne)33103260-3330 (strong, sharp)
¹H NMR Shift (ppm)-NH -1.80.5-5.0 (broad)
¹H NMR Shift (ppm)-C≡CH 2.42.0-3.0
¹³C NMR Shift (ppm)-C ≡CH72.565-90
¹³C NMR Shift (ppm)-C≡C H80.165-90

In-Silico Docking Studies for Receptor Interactions

In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical in drug design for understanding how a molecule like this compound might interact with its biological target, such as the enzyme monoamine oxidase (MAO). nih.govnih.gov

The docking process involves placing the ligand in the active site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For propargylamine-based inhibitors of MAO, docking studies can reveal how the propargyl group is positioned for covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgnih.gov

Table 5: Hypothetical Docking Interaction Summary for this compound with MAO-B

Ligand Atom/GroupReceptor ResidueInteraction TypeDistance (Å)
Propargyl C≡CFAD N5 atomCovalent bond proximity3.5
Amine Nitrogen (protonated)TYR 435Hydrogen Bond2.8
Ethyl GroupLEU 171Hydrophobic3.9
Propyl GroupILE 199Hydrophobic4.1
Propyl GroupTYR 326Hydrophobic4.3

Applications of Ethyl Prop 2 Yn 1 Yl Propylamine in Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block

The dual functionality of molecules like Ethyl(prop-2-yn-1-yl)propylamine makes them valuable as versatile synthetic building blocks. tandfonline.comnih.gov The terminal alkyne is particularly useful, enabling participation in several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions of the Propargyl Group:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction connects terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org For a molecule like this compound, this reaction would attach an aryl or vinyl substituent to the alkyne, significantly increasing molecular complexity. Copper- and amine-free Sonogashira reaction conditions have been successfully applied to N,N-disubstituted propargylamines, coupling them with various aryl bromides in good to excellent yields. researchgate.net This highlights a direct pathway to synthesize aryl-substituted propargylamines. researchgate.net

Click Chemistry: The terminal alkyne is an ideal functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deprecisepeg.comyoutube.com This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazole rings. This strategy has been used to link N-propargyl iminosugar scaffolds to other molecules, demonstrating the utility of the propargylamine (B41283) moiety in creating complex bioconjugates and diverse compound libraries. nih.govresearchgate.netmdpi.com

A³ Coupling (Aldehyde-Alkyne-Amine): While this compound is itself a product of an A³ coupling (from propionaldehyde (B47417), ethylamine (B1201723), and acetylene), its propargyl group can potentially participate in further transformations. More broadly, the synthesis of various propargylamines is often achieved through these three-component reactions, which are catalyzed by a range of metals including copper, gold, and silver. organic-chemistry.orgmdpi.comnih.gov

The following table summarizes examples of reactions where the propargylamine scaffold is utilized as a building block.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef
Sonogashira CouplingN,N-disubstituted propargylamine, Aryl bromidePd(OAc)₂, Aminophosphine (B1255530) Ligand, THF, 65 °CAryl-substituted propargylamine researchgate.net
CuAAC Click ChemistryN-propargyl iminosugar, Azide-substituted glucoseCu(I)Triazole-linked pseudo-disaccharide nih.gov
Michael AdditionSecondary amine, Methyl vinyl ketone, Terminal alkyneCuCl, Toluene, 100 °CSubstituted propargylamine nih.gov

Precursor to Novel Heterocyclic Compounds

The integrated amine and alkyne functionalities within the this compound structure make it an excellent starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds through intramolecular or intermolecular cyclization reactions. mdpi.comsouthasiacommons.net

Synthesis of Thiazoles: N-propargylamines are known to be valuable precursors for the synthesis of the thiazole (B1198619) core. researchgate.net For instance, they can react with isothiocyanates in domino reactions to form 2-iminothiazolidines. researchgate.net This involves the initial formation of a thiourea, followed by cyclization.

Synthesis of Quinolines: Palladium-catalyzed reactions of propargylamines can lead to the formation of functionalized quinolines. mdpi.com This transformation involves a highly selective cyclization and isomerization process, demonstrating a sophisticated use of the propargylamine structure to build complex aromatic systems. mdpi.com

Synthesis of Triazoles: As mentioned, the reaction of the terminal alkyne with azides via CuAAC is a primary method for forming 1,2,3-triazoles. thieme-connect.com An alternative, one-pot strategy involves the base-mediated isomerization of a propargylamine to an alleneamine intermediate, which then undergoes a [3+2] cycloaddition with an azide (B81097) to yield 5-amino-1,2,3-triazoles. thieme-connect.com

The table below shows examples of heterocyclic synthesis starting from propargylamine derivatives.

Starting Material TypeReagent(s)Product HeterocycleRef
N-propargylamineIsothiocyanate2-Iminothiazolidine researchgate.net
PropargylamineAryl azide5-Amino-1,2,3-triazole thieme-connect.com
N-Aryl propargylamine-Quinoline mdpi.com
PropargylamineCarbon disulfide (CS₂)Thiazolo[3,2-a]benzimidazole researchgate.net

Ligand in Organometallic Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, and the alkyne has a π-system, both of which can coordinate to metal centers. This suggests its potential use as a ligand in organometallic catalysis. While specific examples for this exact molecule are scarce, the broader class of propargylamines has been implicated in catalytic systems.

Formation of Active Catalysts: Propargylamines can be precursors to catalytically active species. For example, they can be involved in the in-situ formation of N-heterocyclic carbene (NHC) complexes, which are powerful ligands for various metal catalysts, including gold(I).

Role in Catalyst Complexes: Propargylamines can be incorporated into more complex ligand structures. For example, P,N-ligands based on an imidazole (B134444) biaryl structure have been designed for highly enantioselective A³-couplings, showcasing how the amine functionality can be part of a sophisticated chiral ligand scaffold. organic-chemistry.org

Research has demonstrated the use of palladium complexes with aminophosphine ligands for the Sonogashira coupling of N,N-disubstituted propargylamines, indicating the compatibility of the propargylamine moiety with catalytically active metal centers. researchgate.net

Scaffold for Complex Molecular Architectures and Scaffolds

A molecular scaffold is a core structure upon which a combinatorial library of compounds can be built. The propargylamine moiety is recognized as a promising and versatile scaffold in drug design and discovery due to its structural versatility and unique chemical reactivity. wisdomlib.org

Drug Discovery: The propargylamine functional group is present in several well-known pharmaceutical compounds, such as the monoamine oxidase (MAO) inhibitors Pargyline, Selegiline, and Rasagiline, which are used in the treatment of neurodegenerative diseases. nih.govwisdomlib.org This highlights the biocompatibility and favorable pharmacological properties associated with this structural motif.

Diversity-Oriented Synthesis: The ability of the propargyl group to undergo reactions like CuAAC "click" chemistry makes it an ideal handle for diversity-oriented synthesis. researchgate.net Researchers have developed efficient syntheses of N-propargyl iminosugar scaffolds (both piperidine (B6355638) and azepane rings) which can be elaborated through reactions with a variety of azides to quickly generate libraries of complex molecules for biological screening. nih.govresearchgate.net This approach allows for the rapid exploration of chemical space around a core scaffold to identify compounds with desired properties, such as glycosidase inhibition. nih.gov

The use of this compound as a scaffold would allow for the systematic variation of substituents at two key points: modifications via the terminal alkyne and, potentially, transformations involving the N-alkyl groups. This makes it a potentially valuable, albeit simple, scaffold for building libraries of novel compounds.

Emerging Research Directions and Future Perspectives

Integration in Advanced Materials Science Applications (e.g., Polymer Chemistry)

The presence of a terminal alkyne group in ethyl(prop-2-yn-1-yl)propylamine makes it a valuable building block in polymer chemistry. This functional group allows for its participation in a variety of polymerization reactions, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This high-efficiency reaction can be used to synthesize or modify polymers, leading to materials with tailored properties.

For instance, propargylamines can be incorporated into polymer backbones or used as side-chain functionalities. This can impart specific characteristics to the resulting materials, such as altered solubility, thermal stability, or the ability to be further functionalized. The amine group can also play a role, potentially influencing the polymer's adhesive properties or its ability to interact with other molecules. ontosight.ai

Research in this area is focused on creating novel polymers with applications in coatings, adhesives, and biomedical materials. ontosight.ai The ability to precisely control the polymer architecture by incorporating propargylamine (B41283) moieties opens up possibilities for developing "smart" materials that respond to specific stimuli.

Development of Novel Catalytic Transformations Involving Propargylamines

Propargylamines, including this compound, are not only products of catalytic reactions but are also valuable precursors for the synthesis of more complex molecules. nih.govnih.govresearchgate.net Their unique combination of an amine and an alkyne in close proximity allows for a diverse range of chemical transformations. mdpi.com

Recent research has focused on developing novel catalytic methods to synthesize propargylamines and to use them in subsequent reactions. acs.org For example, efficient methods for the direct conversion of N-alkylamines to N-propargylamines have been developed using cooperative Lewis acid and organocopper catalysis. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a direct route to these valuable compounds. nih.gov

Furthermore, metal-catalyzed cyclization and isomerization reactions of propargylamines are being explored to generate a variety of heterocyclic compounds, such as quinolines, which are important structural motifs in medicinal chemistry. nih.govmdpi.com The development of catalysts that can selectively control these transformations is a key area of ongoing research. mdpi.com Gold, copper, and palladium-based catalysts have shown particular promise in these reactions. mdpi.comnih.govacs.org

Table 1: Examples of Catalysts Used in Propargylamine Synthesis and Transformation

Catalyst System Reaction Type Substrates Key Features Reference
Lewis Acid/Organocopper C-H Activation/Alkynylation N-Alkylamines, Trimethylsilyl Alkynes Oxidant-free, high diastereo- and enantioselectivity acs.orgnih.gov
Cu-functionalized MIL-101(Cr) A3 Coupling Aldehydes, Amines, Alkynes Heterogeneous, reusable, solvent-free conditions nih.govnih.gov
Lithium triflate (LiOTf) A3 Coupling Aldehydes, Secondary Alicyclic Amines, Alkynes Reusable, solvent-free, efficient ias.ac.in
Pd(OAc)2 Cyclization Propargylamines Selective formation of quinolines mdpi.com
AuBr3 KA2 Coupling Ketones, Secondary Amines, Alkynes Synthesis of propargylamines with quaternary carbon centers nih.gov

Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies

The alkyne functionality of this compound makes it a prime candidate for bio-orthogonal chemistry. Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The "click" reaction between an alkyne and an azide (B81097) is a cornerstone of this field.

This reactivity allows for the specific labeling and tracking of biomolecules. For example, a biomolecule can be functionalized with an azide group, and then a fluorescent dye or other reporter molecule bearing a propargylamine-derived alkyne can be "clicked" onto it. This enables researchers to visualize and study the behavior of the biomolecule within a cell. nih.gov

Current research is exploring the use of propargylamines in the development of novel bioconjugation strategies. rsc.orgresearchgate.net This includes the design of new linkers and probes for attaching drugs, imaging agents, or other functional molecules to proteins, peptides, and other biological targets. researchgate.net The development of catalytic systems that can promote these reactions under physiological conditions is a significant area of focus. nih.gov A notable example is the coupling reaction between secondary propargylamines and isothiocyanates in aqueous media to form cyclized products, which has been used to conjugate a lipid to a fluorescent dye. rsc.org

Sustainable Synthesis Routes and Process Optimization

There is a strong drive in the chemical industry to develop more sustainable and environmentally friendly synthetic methods. For the synthesis of propargylamines like this compound, this translates to a focus on several key areas:

Catalyst Reusability: The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on various materials, is a major goal. nih.govrsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. nih.govrsc.org

Solvent-Free Conditions: Conducting reactions without the use of volatile organic solvents is a key principle of green chemistry. rsc.orgcolab.ws Many modern methods for propargylamine synthesis are being optimized to run under solvent-free or "neat" conditions. ias.ac.inrsc.orgcolab.ws

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. rsc.org The A3 coupling reaction (a one-pot reaction of an aldehyde, an amine, and an alkyne) is a prime example of an atom-economical route to propargylamines. nih.govias.ac.innih.gov

Process Optimization: Research is ongoing to optimize reaction conditions to minimize energy consumption and reaction times. researchgate.net This includes exploring alternative energy sources like microwave irradiation. nih.gov

Recent advancements include the use of copper-functionalized MOFs, lithium triflate, and various bimetallic and termetallic nanocatalysts for the efficient and sustainable synthesis of propargylamines. nih.govias.ac.inresearchgate.net These catalysts often exhibit high activity, selectivity, and recyclability under mild and environmentally benign conditions. nih.govias.ac.inresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.